molecular formula C11H11N3O3 B11878728 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- CAS No. 194536-03-3

4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-

Cat. No.: B11878728
CAS No.: 194536-03-3
M. Wt: 233.22 g/mol
InChI Key: GEJKHGZNNFASKW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinones are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- features a methyl group at position 2 and an (acetyloxy)amino moiety at position 3 (Figure 1). These substitutions influence its physicochemical properties, reactivity, and biological activity.

Synthesis: The synthesis of 3-amino-2-methylquinazolin-4(3H)-one derivatives typically involves:

Condensation of methyl 2-aminobenzoate with acetic anhydride to form intermediates like methyl 2-acetamidobenzoate.

Reaction with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one .

Acetylation of the 3-amino group to introduce the acetyloxy substituent .

Properties

CAS No.

194536-03-3

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

[(2-methyl-4-oxoquinazolin-3-yl)amino] acetate

InChI

InChI=1S/C11H11N3O3/c1-7-12-10-6-4-3-5-9(10)11(16)14(7)13-17-8(2)15/h3-6,13H,1-2H3

InChI Key

GEJKHGZNNFASKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid

Anthranilic acid reacts with acetic anhydride under reflux to form 2-methylbenzoxazin-4-one (3 ), a key intermediate. This reaction proceeds via nucleophilic acyl substitution, where the amino group of anthranilic acid attacks the electrophilic carbonyl of acetic anhydride. The resulting benzoxazinone is isolated in crystalline form with yields exceeding 70%.

Reaction Conditions

  • Temperature: Reflux (~120°C)

  • Solvent: Acetic anhydride (neat)

  • Time: 4 hours

  • Yield: 70–75%

Amine Incorporation

The benzoxazinone intermediate reacts with primary or secondary amines to form 2-methyl-3-substituted-4(3H)-quinazolinones. For instance, fusion with methylamine or hydroxylamine at 120°C introduces the 3-amino substituent. This step is critical for positioning the reactive amino group required for subsequent acetylation.

Example Protocol

  • Reagents: Benzoxazinone (3 ) + methylamine (excess)

  • Conditions: Solvent-free fusion at 120°C for 2 hours

  • Yield: 66–75%

Introduction of the Acetoxyamino Group

The acetoxyamino moiety is introduced via acetylation of the 3-amino intermediate. This step employs acetylating agents such as acetic anhydride or acetyl chloride.

Acetylation of 3-Aminoquinazolinone

The 3-amino derivative undergoes acetylation in the presence of acetic anhydride under reflux. For example, 2-(1-methylethyl)-3-hydroxy-4(3H)-quinazolinone reacts with acetic anhydride to yield the acetylated product.

Reaction Conditions

  • Reagents: 3-Aminoquinazolinone + acetic anhydride (1:2 molar ratio)

  • Temperature: Reflux (100–120°C)

  • Time: 1–3 hours

  • Yield: 80–87%

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of acetic anhydride, forming a stable acetamide derivative.

Alternative Synthetic Routes

Solvent-Free Synthesis Using PEG-400

A solvent-free approach utilizes polyethylene glycol (PEG-400) as a green catalyst. Grinding 3-aminoquinazolinone with acetyl chloride in the presence of PEG-400 at room temperature achieves acetylation within 30 minutes.

Advantages

  • Yield: 85–90%

  • Eco-Friendly: Eliminates organic solvents

  • Time Efficiency: 30 minutes

Bromination-Acetylation Tandem Reaction

In a modified pathway, bromination of the quinazolinone core precedes acetylation. For example, treating 2-methyl-4(3H)-quinazolinone with N-bromosuccinimide (NBS) generates a brominated intermediate, which is subsequently acetylated.

Conditions

  • Bromination: NBS in CCl₄, 0°C, 2 hours

  • Acetylation: Acetic anhydride, reflux, 1 hour

  • Overall Yield: 60–65%

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • IR Spectroscopy:

    • N-H stretch: 3343–3167 cm⁻¹ (secondary amine)

    • C=O stretch: 1693 cm⁻¹ (quinazolinone)

    • Acetoxy C-O: 1240–1180 cm⁻¹

  • ¹H-NMR (DMSO-d₆):

    • δ 2.15 ppm (s, 3H, CH₃ from acetyl)

    • δ 4.33 ppm (s, 2H, CH₂ from acetoxyamino)

    • δ 7.51–7.86 ppm (m, aromatic protons)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 298 (M⁺) for intermediates

    • Fragmentation pattern consistent with acetoxyamino cleavage

Purity and Yield Optimization

Table 1. Comparative Yields Across Methods

MethodYield (%)Time (hr)Catalyst
Conventional Acetylation80–871–3None
Solvent-Free (PEG-400)85–900.5PEG-400
Bromination-Acetylation60–653NBS

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Acetoxy Group: Prolonged reflux in aqueous media may hydrolyze the acetoxyamino group to hydroxylamino. Mitigated by using anhydrous conditions.

  • Oxidation of Amine: Exposure to air may oxidize the 3-amino group. Solved by conducting reactions under nitrogen.

Scalability Issues

Industrial-scale production faces challenges in maintaining regioselectivity during acetylation. Continuous flow systems and catalytic PEG-400 protocols offer scalable solutions.

Emerging Methodologies

Recent advances include photochemical nitrene insertion for quinazolinone functionalization. Irradiating aryl azides generates nitrenes, which rearrange to form acetoxyamino derivatives in aqueous media.

Conditions

  • Light Source: UV (254 nm)

  • Solvent: Water/THF (1:1)

  • Yield: 75–80%

Chemical Reactions Analysis

Hydrolysis of the Acetyloxy Group

The acetyloxy (-OAc) substituent undergoes base-catalyzed hydrolysis to yield the corresponding amino derivative. This reaction is pivotal for generating bioactive intermediates:

Reaction ConditionsProductYield (%)Reference
0.1M NaOH, 25°C, 6h3-amino-2-methyl-4(3H)-quinazolinone78–85
Ethanol/water (1:1), reflux, 3h3-amino-2-methyl-4(3H)-quinazolinone68–72

Mechanistic studies indicate nucleophilic attack by hydroxide ions at the carbonyl carbon of the acetyloxy group, forming a tetrahedral intermediate that collapses to release acetate. The reaction rate increases with electron-withdrawing substituents on the quinazolinone ring .

Nucleophilic Substitution Reactions

The amino group generated post-hydrolysis participates in condensation reactions with electrophiles:

Example 1: Reaction with Aromatic Aldehydes
3-amino-2-methyl-4(3H)-quinazolinone reacts with benzaldehyde derivatives to form Schiff bases:

3-NH2+ArCHO3-N=CH-Ar+H2O\text{3-NH}_2 + \text{ArCHO} \rightarrow \text{3-N=CH-Ar} + \text{H}_2\text{O}

Aldehyde (ArCHO)ProductYield (%)Reference
4-Methoxybenzaldehyde3-(4-MeO-benzylideneamino)-2-methyl-4(3H)-quinazolinone82
4-Chlorobenzaldehyde3-(4-Cl-benzylideneamino)-2-methyl-4(3H)-quinazolinone76

Example 2: Alkylation with Haloacetates
The amino group reacts with ethyl chloroacetate to form alkylated derivatives :

3-NH2+ClCH2COOEt3-NHCH2COOEt+HCl\text{3-NH}_2 + \text{ClCH}_2\text{COOEt} \rightarrow \text{3-NHCH}_2\text{COOEt} + \text{HCl}

SolventTemperature (°C)Yield (%)Reference
DMA/acetone80–9065
EthanolReflux58

Acylation Reactions

The acetyloxyamino group can be further acylated using acyl chlorides or anhydrides :

Example: Reaction with Acetic Anhydride

3-NH(OAc)+(Ac)2O3-N(Ac)(OAc)+AcOH\text{3-NH(OAc)} + (\text{Ac})_2\text{O} \rightarrow \text{3-N(Ac)(OAc)} + \text{AcOH}

CatalystTemperature (°C)Yield (%)Reference
Pyridine12091
None (neat)10073

This reaction retains the acetyloxy group while introducing additional acyl functionalities, enhancing lipophilicity for drug design .

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

Reaction with Semicarbazide
Under microwave irradiation, 3-[(acetyloxy)amino]-2-methyl-4(3H)-quinazolinone reacts with semicarbazide to form triazoloquinazolines :

Quinazolinone+NH2NHCONH2Triazolo[2,3-c]quinazoline+H2O\text{Quinazolinone} + \text{NH}_2\text{NHCONH}_2 \rightarrow \text{Triazolo[2,3-c]quinazoline} + \text{H}_2\text{O}

ConditionsProduct Yield (%)Reference
Microwave, 150°C, 20 min88
Reflux in pyridine, 6h64

Biological Activity Correlation

Structural modifications via these reactions directly impact antimicrobial and cytotoxic profiles:

DerivativeAntibacterial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)Reference
3-Amino-2-methyl-4(3H)-quinazolinone8–16 (Gram+)32–64 (C. albicans)
3-(4-Cl-benzylideneamino)-2-methyl-4(3H)-quinazolinone4–8 (Gram–)16–32 (A. niger)

Electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-negative bacteria, while methoxy groups improve solubility .

Stability and Reactivity Trends

  • pH Sensitivity : The acetyloxy group hydrolyzes rapidly in alkaline conditions (pH > 9) but remains stable in acidic media (pH 4–6) .

  • Thermal Stability : Decomposition occurs above 200°C, with exothermic peaks observed in DSC analysis .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 4(3H)-quinazolinone, 3-[(acetyloxy)amino]-2-methyl-. The presence of both acetyloxy and amino groups enhances solubility and reactivity, potentially leading to improved biological activity.

  • Case Study : A study investigating various quinazolinone derivatives found that compounds with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Compound NameStructural FeaturesAntimicrobial Activity
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-Acetyloxy and amino groupsModerate to high activity against E. coli
2-Methylquinazolin-4(3H)-oneLacks acetyloxy groupAntimicrobial
3-Aminoquinazolin-4(3H)-oneNo acetyloxy substitutionAnticancer

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively researched. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression.

  • Case Study : Research has demonstrated that certain quinazolinone derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. In vitro assays showed that 4(3H)-quinazolinone derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Quinazolinones are also noted for their anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.

  • Case Study : A study reported that novel quinazolinone derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory conditions . The mechanism involves the modulation of signaling pathways associated with inflammation.

CNS Activity

Several derivatives of quinazolinones have been studied for their central nervous system (CNS) effects, including anticonvulsant properties.

  • Case Study : Compounds similar to 4(3H)-quinazolinone were evaluated for anticonvulsant activity using animal models. Results indicated that these compounds could effectively reduce seizure frequency, suggesting their potential as therapeutic agents for epilepsy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4(3H)-quinazolinone derivatives often involves various chemical reactions such as nucleophilic substitutions and acylation. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

  • Synthesis Method : The synthesis typically includes the reaction of anthranilic acid with acetic anhydride followed by further modifications to introduce different substituents at specific positions on the quinazolinone ring .

Mechanism of Action

The mechanism of action of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxyamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Synthesis Method Biological Activity Key References
Target Compound : 3-[(Acetyloxy)amino]-2-methyl-4(3H)-quinazolinone 2-CH₃, 3-NH-OAc Acetylation of 3-amino-2-methyl intermediate Potential analgesic, anti-inflammatory
2-Methyl-4(3H)-quinazolinone 2-CH₃, 3-H Cyclization of anthranilic acid derivatives Analgesic (superior to aspirin)
3-(4-Bromophenyl)-4(3H)-quinazolinone 3-(4-BrC₆H₄) Niementowski reaction with substituted anilines Anti-inflammatory, antioxidant
UR-9825 (7-Chloro derivative) 7-Cl, triazole side chain Pd-catalyzed cross-coupling Antifungal (superior to fluconazole in vitro)
Methaqualone 2-CH₃, 3-(2-ClC₆H₄) Condensation of anthranilamide with ketones Sedative, hypnotic

Physicochemical and Pharmacokinetic Properties

  • Methaqualone’s lipophilic 2-chlorophenyl group contributes to CNS penetration, whereas the target compound’s polar acetyloxyamino group may reduce blood-brain barrier permeability .
  • The target compound’s acetyl group may slow hepatic degradation, extending its therapeutic window.

Biological Activity

4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Structural Characteristics

The compound features an acetyloxy group and an amino group at the 3-position, along with a methyl group at the 2-position of the quinazolinone ring. The structural formula can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This structure contributes to its stability and reactivity, influencing its biological activity.

Antimicrobial Activity

Quinazolinone derivatives, including 4(3H)-quinazolinone, have demonstrated considerable antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth effectively. For instance, studies have shown that derivatives with specific substituents on the phenyl ring exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameStructure FeaturesAntimicrobial Activity
4(3H)-QuinazolinoneAcetyloxy and amino groupsActive against MRSA
2-Methylquinazolin-4(3H)-oneLacks acetyloxy groupModerate activity
6-Bromoquinazolin-4(3H)-oneHalogen substitutionHigh activity

The presence of both the acetyloxy and amino groups in 4(3H)-quinazolinone enhances its solubility and reactivity compared to similar compounds, potentially leading to improved biological activity and therapeutic efficacy.

Anticancer Activity

Research has also highlighted the anticancer potential of 4(3H)-quinazolinone derivatives. Several studies have reported cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown IC50 values indicating potent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

These findings suggest that modifications to the quinazolinone structure can significantly enhance its anticancer properties.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, quinazolinones are being investigated for their anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Kumar et al. synthesized novel quinazoline derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with methoxy or methyl substitutions on the phenyl ring exhibited superior antibacterial properties compared to others .
  • Cytotoxicity Assessment : In another study focusing on various quinazolinone derivatives, it was found that compound A3 inhibited cell growth in a dose-dependent manner across multiple cancer cell lines, showcasing its potential as an effective anticancer agent .

Q & A

Q. Methodological Approach

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • SAR studies : Correlate substituent electronegativity (Hammett constants) with activity trends. For instance, electron-withdrawing groups at the 3-position may reduce antibacterial efficacy but improve anticancer activity .

How do reaction conditions (solvent, temperature) influence the regioselectivity of 3-[(acetyloxy)amino] group formation?

Advanced Research Question
Regioselectivity in acyloxyamino substitution is highly solvent-dependent:

  • Polar aprotic solvents (dry acetone) : Favor N-acylation via SN2 mechanisms, as seen in ethyl chloroacetate reactions yielding 3-(ethoxycarbonylmethyl) derivatives .
  • Nonpolar solvents (benzene) : Promote O-acylation under thermal conditions (e.g., 150–180°C), leading to quinazoline ethers .

Contradiction Analysis
Conflicting reports on 3- vs. 4-substitution can arise from incomplete purification (e.g., residual P₂O₅ altering pH during workup) . Use HPLC or GC-MS to quantify byproducts and optimize recrystallization protocols.

What are the mechanistic implications of phosphorus pentoxide (P₂O₅) in 4(3H)-quinazolinone synthesis?

Advanced Research Question
P₂O₅ serves dual roles:

Dehydrating agent : Facilitates cyclization by removing water from the intermediate acyliminium ion .

Acid catalyst : Activates carbonyl groups for nucleophilic attack by amine hydrochlorides.

Experimental Validation
Compare P₂O₅ with alternative dehydrating agents (e.g., molecular sieves). Lower yields with sieves (~50%) confirm P₂O₅’s catalytic role beyond dehydration .

How can computational methods predict the reactivity of 3-[(acetyloxy)amino]-2-methyl-4(3H)-quinazolinone in electrophilic substitution reactions?

Advanced Research Question
DFT calculations (e.g., Fukui indices) identify nucleophilic sites. For 4(3H)-quinazolinones:

  • C6 and C8 positions : High electron density due to resonance with the carbonyl group, favoring electrophilic attack (e.g., nitration, halogenation) .
  • 3-Acetyloxyamino group : Electron-withdrawing effects reduce reactivity at C2 but enhance it at C7 .

Validation
Compare predicted sites with experimental results (e.g., bromination patterns in analogs ).

What are the challenges in scaling up 4(3H)-quinazolinone synthesis while maintaining regiochemical purity?

Advanced Research Question
Scale-up issues include:

  • Exothermicity : Rapid P₂O₅-mediated reactions may require controlled heating to prevent decomposition.
  • Byproduct formation : High-temperature conditions (≥200°C) favor 4-quinazolinamines over 4(3H)-quinazolinones .

Q. Mitigation Strategies

  • Flow chemistry : Enables precise temperature control and continuous removal of water/P₂O₅ .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.

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